2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-benzylacetamide
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Overview
Description
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-benzylacetamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-benzylacetamide typically involves the reaction of 6-aminothiouracil with 2-chloro-N-benzylacetamide in the presence of anhydrous potassium hydroxide (KOH). The reaction proceeds through an S-alkylation mechanism, where the thiol group of 6-aminothiouracil attacks the electrophilic carbon of the chloroacetamide, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-benzylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-benzylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid
- 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-arylacetamides
Uniqueness
Compared to similar compounds, 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-benzylacetamide is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity and specificity towards certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c14-10-6-11(18)17-13(16-10)20-8-12(19)15-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,15,19)(H3,14,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMIHVQCGCEMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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